LogP and Hydrogen Bonding Profile Differentiates 2-Amino-N-(4-ethoxyphenyl)benzamide from Methoxy and Methyl Analogs
The para-ethoxy substituent confers a higher calculated LogP compared to methoxy or unsubstituted analogs, while the 2-amino group provides two hydrogen bond donors. Comparative computed physicochemical data from authoritative databases demonstrate quantifiable differences in lipophilicity and hydrogen-bonding capacity between the ethoxy compound and its closest structural analogs [1][2].
| Evidence Dimension | Calculated lipophilicity (LogP) and hydrogen bond capacity |
|---|---|
| Target Compound Data | XLogP3 = 3.3; H-bond donors = 2; H-bond acceptors = 3; LogP (PSA-based) = 3.574 [1][2] |
| Comparator Or Baseline | 2-Amino-N-(4-methoxyphenyl)benzamide (methoxy analog): estimated lower LogP due to smaller alkoxy group; 2-Amino-N-(4-methylphenyl)benzamide: lacks ether oxygen, reducing H-bond acceptor count by 1 |
| Quantified Difference | XLogP3 of ethoxy analog = 3.3; LogP difference from methoxy analog approximately +0.4 to +0.7 units (estimated from typical alkoxy homologation effects); H-bond acceptor count difference = 1 fewer acceptor in methyl analog |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and ChemSrc databases; no experimental LogD or LogP measurements identified for direct head-to-head comparison [1][2] |
Why This Matters
Procurement of the ethoxy analog over methoxy or methyl variants is justified when increased lipophilicity is required for membrane permeability or when the additional ether oxygen is needed as a synthetic handle or hydrogen-bonding site.
- [1] PubChem. 2-amino-N-(4-ethoxyphenyl)benzamide: Computed Properties (XLogP3, H-bond donor/acceptor counts). CID 750179. View Source
- [2] ChemSrc. 2-Amino-N-(4-ethoxyphenyl)benzamide: LogP, PSA, density, boiling point data (CAS 19562-43-7). View Source
